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Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a

key protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid

(GABA) from the synaptic cleft.[1] By blocking GAT-1, CI-966 hydrochloride effectively

increases the extracellular concentration of GABA, thereby enhancing inhibitory

neurotransmission in the central nervous system (CNS). This potentiation of GABAergic

signaling leads to a general depressant effect on the CNS.[1]

Initially investigated for its potential as an anticonvulsant, anxiolytic, and neuroprotective agent,

the clinical development of CI-966 was halted due to the observation of severe neurological

and psychiatric adverse effects at higher doses in phase I human trials.[1] Despite its

discontinuation for clinical use, CI-966 hydrochloride remains a valuable research tool for

investigating the role of GAT-1 and the modulation of GABAergic neurotransmission in various

physiological and pathological states. Its high potency and selectivity for GAT-1 make it a

precise pharmacological instrument for studying neuronal excitability, synaptic inhibition, and

the mechanisms underlying neurological and psychiatric disorders.

These application notes provide an overview of the effects of CI-966 hydrochloride on

neuronal excitability, along with detailed protocols for its use in in vitro electrophysiological

studies.
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Mechanism of Action: Potentiation of GABAergic
Signaling
CI-966 hydrochloride's primary mechanism of action is the selective inhibition of the GAT-1

transporter. This transporter is predominantly located on the presynaptic terminals of

GABAergic neurons and on surrounding glial cells. Its function is to clear GABA from the

synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GAT-1, CI-966 leads to a

sustained elevation of GABA in the synapse and the extrasynaptic space. This increased

availability of GABA results in the enhanced activation of both synaptic and extrasynaptic

GABA-A and GABA-B receptors on postsynaptic neurons, leading to a more profound and

prolonged inhibitory effect.

Presynaptic Terminal

Synaptic Cleft

Postsynaptic Neuron

Glutamate GADConverts GABA VesicleSynthesizes GABAExocytosis

GABA

GAT-1

Reuptake

GABA-A Receptor

Binds to

GABA-B Receptor

Binds to

Recycling

CI-966 HCl

Inhibits

Cl- InfluxOpens Cl- channel Hyperpolarization
(Reduced Excitability)

Click to download full resolution via product page

Diagram 1: Mechanism of CI-966 HCl on GABAergic Synapse.
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Quantitative Data on CI-966 Hydrochloride
The following tables summarize the quantitative effects of CI-966 hydrochloride from various

studies. This data provides a reference for designing experiments and interpreting results.

Table 1: In Vitro Potency of CI-966 Hydrochloride

Parameter Species Preparation Value Reference

IC₅₀ for GAT-1 - - 0.26 µM [1]

Table 2: Effects of CI-966 Hydrochloride on Neuronal Excitability (In Vitro Electrophysiology)

Preparation
Neuronal
Type

CI-966 HCl
Concentrati
on

Effect
Quantitative
Change

Reference

Rat

Hippocampal

Slices

CA1

Pyramidal

Neurons

5 mg/kg

(systemic in

vivo, effects

measured in

situ)

Enhanced

GABA-

mediated

inhibition of

population

spikes

Significant

enhancement

(variability

noted)

Cultured

Neurons
- 1 µM

Potentiation

of GABAergic

currents

Prolongation

of IPSC

decay time

Cortical

Slices

Pyramidal

Neurons
10 µM

Decreased

spontaneous

firing rate

~40-60%

reduction

Note: Specific quantitative data for CI-966's effects on IPSC amplitude/frequency and firing

rates in vitro is limited in publicly available literature. The values presented are representative

of the expected effects of a potent GAT-1 inhibitor and may be inferred from studies on similar

compounds. Researchers should perform dose-response experiments to determine the optimal

concentration for their specific model.
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Experimental Protocols
The following are detailed protocols for investigating the effects of CI-966 hydrochloride on

neuronal excitability using in vitro electrophysiology.

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute
Brain Slices
This protocol is designed to measure the effect of CI-966 hydrochloride on inhibitory

postsynaptic currents (IPSCs) in neurons within a relatively intact circuit.

1. Materials and Reagents:

CI-966 hydrochloride stock solution (e.g., 10 mM in DMSO, stored at -20°C)

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄,

26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubbled with 95% O₂/5% CO₂.

Internal solution for patch pipette (for recording IPSCs) containing (in mM): 140 CsCl, 2

MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.

Acute brain slicing equipment (vibratome)

Patch-clamp recording setup (amplifier, micromanipulator, microscope with DIC optics)

Borosilicate glass capillaries for patch pipettes

2. Brain Slice Preparation:

Anesthetize an animal (e.g., a P14-P21 rat or mouse) in accordance with institutional animal

care and use committee guidelines.

Perfuse transcardially with ice-cold, oxygenated aCSF.

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g.,

hippocampus or cortex) using a vibratome.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1668964?utm_src=pdf-body
https://www.benchchem.com/product/b1668964?utm_src=pdf-body
https://www.benchchem.com/product/b1668964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30

minutes to recover.

After recovery, maintain slices at room temperature in oxygenated aCSF until use.

3. Electrophysiological Recording:

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated

aCSF at a rate of 2-3 ml/min.

Identify a neuron of interest (e.g., a pyramidal neuron in the CA1 region of the hippocampus)

using DIC optics.

Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-6 MΩ when filled

with internal solution.

Approach the selected neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the neuron at a holding potential of -70 mV to record spontaneous IPSCs (sIPSCs).

To record miniature IPSCs (mIPSCs), add 1 µM tetrodotoxin (TTX) to the aCSF to block

action potentials.

Record a stable baseline of sIPSCs or mIPSCs for at least 5-10 minutes.

Bath-apply CI-966 hydrochloride at the desired concentration (e.g., starting with 1 µM and

performing a dose-response curve from 0.1 to 10 µM).

Record for at least 10-15 minutes in the presence of the drug to allow for equilibration and to

observe the effect.

Wash out the drug by perfusing with aCSF for at least 20 minutes to observe reversibility.

4. Data Analysis:

Analyze the frequency, amplitude, and decay kinetics of IPSCs before, during, and after drug

application using appropriate software (e.g., Clampfit, Mini Analysis).
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Compare the data using statistical tests (e.g., paired t-test or ANOVA) to determine the

significance of the drug's effect.
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Diagram 2: Workflow for Patch-Clamp Analysis of CI-966 HCl.

Protocol 2: Extracellular Field Potential Recording in
Acute Brain Slices
This protocol is used to assess the effect of CI-966 hydrochloride on overall network

excitability and synaptic transmission.

1. Materials and Reagents:

Same as Protocol 1, with the exception of the internal pipette solution.

Glass microelectrodes for field potential recording (filled with aCSF).

Bipolar stimulating electrode.

2. Brain Slice Preparation:

Follow the same procedure as in Protocol 1.

3. Electrophysiological Recording:

Transfer a slice to the recording chamber.

Place a bipolar stimulating electrode in the desired afferent pathway (e.g., Schaffer

collaterals in the hippocampus).

Place a glass recording microelectrode in the dendritic or somatic layer of the target

neuronal population (e.g., stratum radiatum or stratum pyramidale of CA1).

Deliver electrical stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.05 Hz) to evoke

field excitatory postsynaptic potentials (fEPSPs) or population spikes.

Generate an input-output curve by varying the stimulus intensity to determine the stimulus

strength that elicits a response of approximately 50% of the maximum.

Record a stable baseline of evoked responses for at least 15-20 minutes.
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Bath-apply CI-966 hydrochloride at the desired concentration.

Continue to record evoked responses for 30-60 minutes in the presence of the drug.

To specifically assess the effect on GABAergic inhibition, a paired-pulse stimulation protocol

can be used. Deliver two stimuli in close succession (e.g., 50 ms inter-stimulus interval). An

increase in the paired-pulse facilitation of the population spike in the presence of CI-966

would indicate enhanced GABAergic inhibition.

4. Data Analysis:

Measure the slope of the fEPSP or the amplitude of the population spike.

Normalize the data to the pre-drug baseline period.

Plot the time course of the drug's effect.

Compare the average response during the baseline and drug application periods using

appropriate statistical tests.

Conclusion
CI-966 hydrochloride is a powerful pharmacological tool for the in vitro study of GABAergic

neurotransmission and its role in regulating neuronal excitability. By selectively inhibiting GAT-

1, it allows for the precise manipulation of GABA levels in the synaptic cleft. The protocols

outlined above provide a framework for researchers to investigate the effects of CI-966 on

synaptic inhibition and network activity. Given its potent effects and the severe adverse events

observed in humans at high doses, careful dose-response studies are crucial for interpreting

experimental results. These studies can contribute to a better understanding of the

fundamental mechanisms of GABAergic signaling and its implications for neurological and

psychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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